molecular formula C8H4N2 B052192 Terephthalonitrile CAS No. 623-26-7

Terephthalonitrile

Cat. No. B052192
CAS RN: 623-26-7
M. Wt: 128.13 g/mol
InChI Key: BHXFKXOIODIUJO-UHFFFAOYSA-N
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Patent
US09073822B2

Procedure details

650 g (6.0 mol) of a mixture of dinitriles (85% MGN, 12% ESN, 3% AdN by weight) which are by-products of adiponitrile synthesis are introduced into a 2000-ml reactor. 167 g of terephthalic acid (1.0 mol) are added to this heterogeneous medium, followed by 5 g of 85% orthophosphoric acid. The reaction medium is heated at the reflux of the dinitriles and these conditions are maintained for 5 h. Respective yields of imide mixture and of 1,4-dicyanobenzene of 96% and 95% are obtained by GC analysis.
[Compound]
Name
mixture
Quantity
650 g
Type
reactant
Reaction Step One
[Compound]
Name
dinitriles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
167 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
[Compound]
Name
dinitriles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](#[N:8])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[N:7].[C:9](O)(=O)[C:10]1C=CC(C(O)=O)=CC=1.P(=O)(O)(O)O>>[C:6]([C:5]1[CH:10]=[CH:9][C:2]([C:1]#[N:8])=[CH:3][CH:4]=1)#[N:7]

Inputs

Step One
Name
mixture
Quantity
650 g
Type
reactant
Smiles
Step Two
Name
dinitriles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC#N)#N
Step Four
Name
Quantity
167 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step Five
Name
Quantity
5 g
Type
reactant
Smiles
P(O)(O)(O)=O
Step Six
Name
dinitriles
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into a 2000-ml reactor
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is heated at the
TEMPERATURE
Type
TEMPERATURE
Details
these conditions are maintained for 5 h
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.